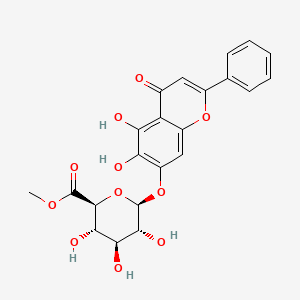
Baicalin methyl ester
Overview
Description
Baicalin methyl ester is a constituent of the roots of Scutellaria baicalensis . It is a flavone glycoside and has been reported to have various pharmacological effects .
Molecular Structure Analysis
This compound is one of the six baicalin ester derivatives obtained in a study, which included baicalin ethyl ester, baicalin propyl ester, baicalin butyl ester, baicalin hexyl ester, and baicalin heptyl ester . The study used molecular docking, molecular dynamics, and other methods to show that baicalin and its derivatives could bind to BVDV NS5B polymerase .Chemical Reactions Analysis
Baicalin has been reported to interact with cyclodextrin (CD) inclusion complexes, which significantly increased the solubility of baicalin . The γ-CD complexation significantly increased the solubility of baicalin (~5 times) .Scientific Research Applications
Corrosion Inhibition
Baicalin methyl ester has been identified as an effective eco-friendly green inhibitor for aluminum corrosion in hydrochloric acid solution. The inhibition efficiency of this compound was found to be the highest among its derivatives, reaching approximately 95% at certain concentrations. This suggests its potential use in corrosion prevention applications (Du et al., 2017).
Antitumor Activity
Research on baicalin derivatives, including this compound, demonstrated increased antitumor activity. Specifically, these compounds were found to promote apoptosis in tumor cells, potentially via inhibition of the PI3K/Akt signaling pathway. This suggests the potential of this compound in cancer treatment (Hou et al., 2020).
Antiviral Activity
This compound and its derivatives have shown inhibitory effects on Bovine viral diarrhea virus (BVDV) by targeting the NS5B polymerase. This highlights its potential application in the development of antiviral drugs (Zong et al., 2022).
Antimicrobial Agents
Enzymatic esterification of baicalin to produce this compound derivatives has led to compounds with significant antimicrobial activity. This activity correlates with their lipophilicity, suggesting a potential role in antimicrobial treatments (Xin et al., 2019).
Neuroprotection
This compound has been indicated to exhibit neuroprotective effects. It has shown potential in mitigating cognitive impairment, protecting neurons from neuroinflammation, and suppressing NLRP3 inflammasomes and the TLR4/NF‐κB signaling pathway. This suggests its applicability in treating neurodegenerative diseases like Alzheimer's (Jin et al., 2019).
Mechanism of Action
Target of Action
Baicalin methyl ester, a significant active flavone derived from Scutellaria baicalensis radix, has been shown to interact with various proteins . The primary targets include ATP-binding and/or ATPase activity proteins such as CKB , HSP86 , HSP70-1 , HSP90 , ATPSF1β , and ACTG1 . Another important target is NOX4 , which plays a crucial role in oxidative stress .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it has been shown to suppress the expression of NOX4 . It also interacts with ATP-binding and ATPase activity proteins, regulating the PKR and PI3K/AKT/eNOS signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It is highly associated with the regulation of the role of PKR in interferon induction and the antiviral response signaling pathway, the PI3K/AKT signaling pathway, and the eNOS signaling pathway . These pathways play a significant role in the compound’s anti-inflammatory, antitumor, and antioxidant functions .
Pharmacokinetics
This compound’s ADME properties significantly impact its bioavailability. Due to its low aqueous solubility (67.03±1.60 μg/ml) and low permeability (Papp =0.037×10−6 cm/s), baicalin is classified as BCS IV . The γ-cd complexation significantly increases the solubility of baicalin, approximately 5 times .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It exerts anti-neuroinflammatory and anti-neuronal apoptotic effects, suppresses obesity through anti-inflammatory and antioxidant effects, and alleviates intestinal disorders through regulatory effects on intestinal microorganisms and short-chain fatty acid production . It also exhibits an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut-brain axis plays a significant role in mediating the bioactivities of baicalin
Safety and Hazards
Future Directions
Baicalin has been reported to have various pharmacological effects, and its low hydrophilicity and lipophilicity limit the bioavailability and pharmacological functions . Therefore, new dosage forms or structural modifications, such as baicalin methyl ester and baicalin-7-methyl ether, must be developed to improve the pharmacokinetic parameters of baicalin and promote its clinical application .
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)32-13-8-12-14(16(25)15(13)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,17-20,22,24-28H,1H3/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRAYJMTOYETH-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



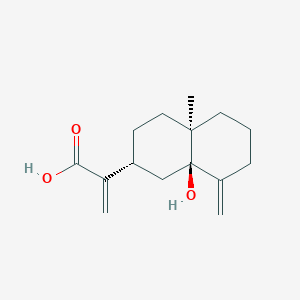
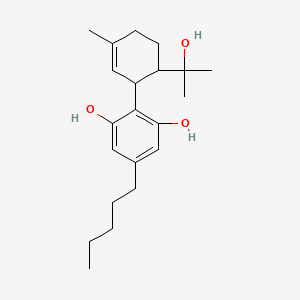

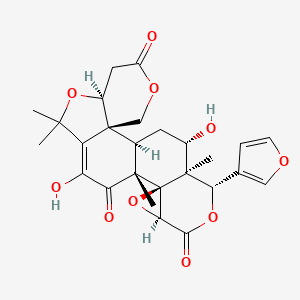
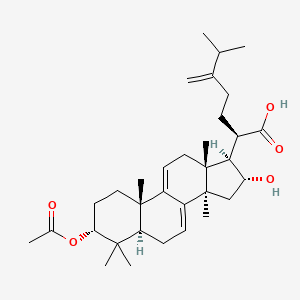




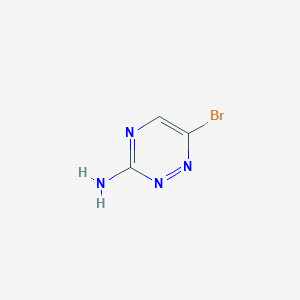
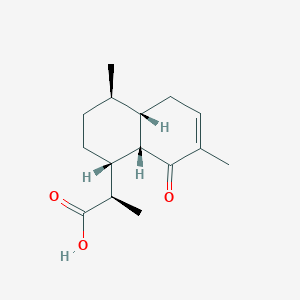


![(1s-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)